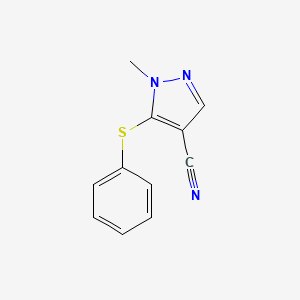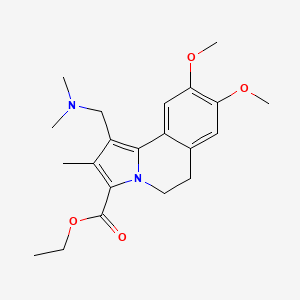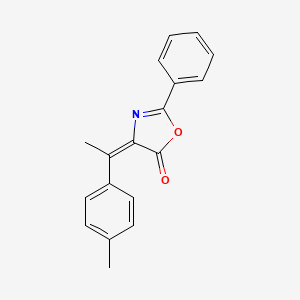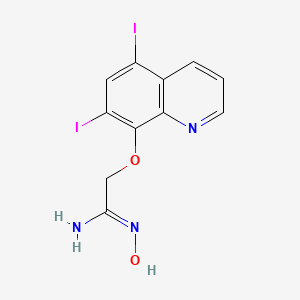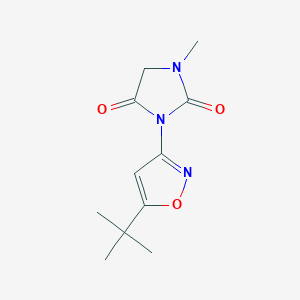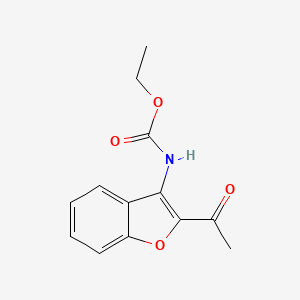
Ethyl (2-acetyl-1-benzofuran-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2-acetylbenzofuran-3-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications. This compound is characterized by the presence of an ethyl group, an acetylbenzofuran moiety, and a carbamate functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-acetylbenzofuran-3-yl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of 2-acetylbenzofuran with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place under mild conditions and yields the desired carbamate product.
Another approach involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants . This method offers an economical and efficient route to many carbamate compounds.
Industrial Production Methods
Industrial production of ethyl (2-acetylbenzofuran-3-yl)carbamate often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2-acetylbenzofuran-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
Ethyl (2-acetylbenzofuran-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of ethyl (2-acetylbenzofuran-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it may inhibit the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Comparaison Avec Des Composés Similaires
Ethyl (2-acetylbenzofuran-3-yl)carbamate can be compared with other carbamate compounds, such as:
- Methyl carbamate
- Propyl carbamate
- Butyl carbamate
- Isopropyl carbamate
These compounds share similar structural features but differ in their alkyl groups. The unique combination of the acetylbenzofuran moiety and the ethyl carbamate group in ethyl (2-acetylbenzofuran-3-yl)carbamate contributes to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
88737-31-9 |
|---|---|
Formule moléculaire |
C13H13NO4 |
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
ethyl N-(2-acetyl-1-benzofuran-3-yl)carbamate |
InChI |
InChI=1S/C13H13NO4/c1-3-17-13(16)14-11-9-6-4-5-7-10(9)18-12(11)8(2)15/h4-7H,3H2,1-2H3,(H,14,16) |
Clé InChI |
QSWKXOLJNKFFFR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


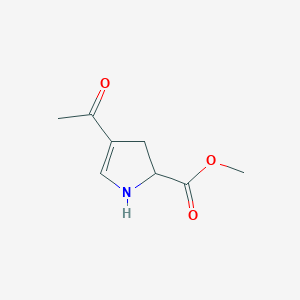


![Furan, 2,2'-[(4-methoxyphenyl)methylene]bis[5-methyl-](/img/structure/B12893283.png)
![5-bromo-1-(tert-butyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12893290.png)
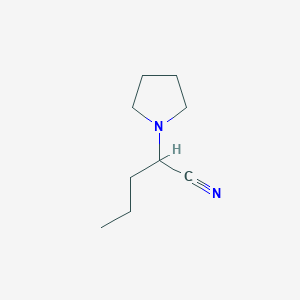
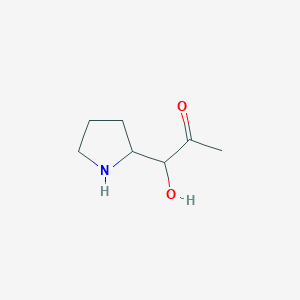
![2-(Methoxycarbonyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12893301.png)
